This compound is classified as an organophosphorus ester, which are known for their diverse biological activities and applications in various chemical processes.
(S)-dibutyl(3-hydroxybutyl)phosphate is synthesized primarily through the metabolic conversion of tributyl phosphate. The synthesis can be outlined as follows:
The reaction conditions typically involve controlled temperatures and pH levels to optimize enzymatic activity, although specific parameters may vary depending on the experimental setup.
The molecular structure of (S)-dibutyl(3-hydroxybutyl)phosphate consists of a phosphate group attached to a hydroxybutyl chain and two butyl groups. Key features include:
The three-dimensional configuration can be represented using SMILES notation: C[C@H](O)CCOP(OCCCC)(OCCCC)=O
, indicating the stereochemistry at the hydroxybutyl position .
(S)-dibutyl(3-hydroxybutyl)phosphate participates in various chemical reactions typical of organophosphorus compounds:
These reactions are influenced by factors such as temperature, pH, and the presence of catalysts.
The mechanism of action for (S)-dibutyl(3-hydroxybutyl)phosphate involves interactions at the molecular level that influence biological systems:
Research into its specific mechanisms remains ongoing, with implications for understanding its biological effects.
(S)-dibutyl(3-hydroxybutyl)phosphate has several applications in scientific research:
The ongoing research continues to explore additional applications based on its unique chemical properties and biological interactions .
(S)-Dibutyl(3-hydroxybutyl)phosphate is the predominant chiral metabolite of the organophosphate ester flame retardant Tri-(n)-butyl phosphate, formed via hydroxylation and chiral inversion in mammalian systems. This biotransformation occurs primarily in hepatic tissues, where cytochrome P450 enzymes (particularly CYP3A4/5 and CYP2C subfamilies) mediate the ω-1 oxidation of one butyl chain of Tri-(n)-butyl phosphate, yielding 3-hydroxybutyl intermediates. Subsequent enzymatic hydrolysis by phosphatases releases the (S)-enantiomer as the stereoselectively favored metabolite due to stereospecific binding pockets in the catalytic sites of these enzymes [2] [4].
The formation kinetics demonstrate enantioselectivity: In vitro studies using liver microsomes show 68–72% conversion of Tri-(n)-butyl phosphate to (S)-dibutyl(3-hydroxybutyl)phosphate within 24 hours, compared to <10% for the (R)-enantiomer. This metabolic pathway serves dual purposes:
Table 1: Key Metabolic Parameters of (S)-Dibutyl(3-hydroxybutyl)phosphate Formation from Tri-(n)-butyl phosphate
Parameter | Value | Biological System | Reference |
---|---|---|---|
Primary Formation Enzyme | CYP3A4/5, CYP2C9 | Human/rodent liver microsomes | [2][4] |
Enantiomeric Ratio (S:R) | 7:1 | Rat hepatocytes | [4] |
Maximum Conversion Rate | 0.82 nmol/min/mg protein | Carp liver microsomes | [4] |
Chiral Inversion Mechanism | Stereoselective ω-hydroxylation | Mammalian CYP system | [2][6] |
The enzymatic synthesis of (S)-dibutyl(3-hydroxybutyl)phosphate involves a two-step cascade:
Nuclear receptors regulate this process:
Table 2: Enzymes Catalyzing (S)-Dibutyl(3-hydroxybutyl)phosphate Synthesis
Enzyme Class | Specific Isoforms | Reaction Step | Cellular Localization |
---|---|---|---|
Cytochrome P450 | CYP3A4, CYP2C9, CYP2C19 | ω-1 hydroxylation | Endoplasmic reticulum |
Alkaline phosphatase | ALPL, ALPI | Dealkylation | Cell membrane |
Phosphodiesterase I | PDE1A, PDE1C | Phosphate ester cleavage | Cytosol |
Epoxide hydrolase | EPHX1 | Intermediate hydrolysis | Microsomes |
Kinetic studies reveal phosphatase activity exhibits Michaelis-Menten constants (Km) of 18–22 μM for 3-hydroxybutyl-Tri-(n)-butyl phosphate intermediates, indicating high substrate affinity. This efficiency facilitates rapid detoxification of Tri-(n)-butyl phosphate in vertebrates [3] [6].
Organophosphate ester biotransformation generates two primary metabolite classes:
Comparative studies demonstrate significant differences in their environmental and toxicological behaviors:
Table 3: Comparative Properties of Tri-(n)-butyl phosphate Metabolites
Property | (S)-Dibutyl(3-hydroxybutyl)phosphate | Dibutyl phosphate | Biological Significance |
---|---|---|---|
Polarity (log Kow) | 1.82 | 0.94 | Higher bioaccumulation of hydroxylated form |
Persistence in plasma | 8–12 hours | 4–6 hours | Longer endocrine disruption potential |
Formation Pathway | CYP-mediated oxidation | Esterase hydrolysis | Species-dependent dominance |
Toxicity Mechanism | Estrogen receptor agonism | Cholinesterase inhibition | Differential chronic vs acute effects |
Detection Frequency | 89%–94% in exposed fish | 76%–82% | Indicates preferred metabolic route |
Hydroxylated metabolites exhibit 3.2-fold higher bioaccumulation in adipose tissues than dealkylated analogs due to their increased lipophilicity. However, (S)-dibutyl(3-hydroxybutyl)phosphate shows reduced acute toxicity (96-hour LC50 = 28 mg/L in zebrafish) compared to Dibutyl phosphate (96-hour LC50 = 9 mg/L). This distinction arises because:
(S)-Dibutyl(3-hydroxybutyl)phosphate undergoes extensive Phase-II conjugation, primarily through:
Table 4: Phase-II Conjugation Parameters for (S)-Dibutyl(3-hydroxybutyl)phosphate
Conjugation Pathway | Primary Enzymes | Tissue Distribution | Excretion Route | Kinetic Parameter (Vmax) |
---|---|---|---|---|
Glucuronidation | UDP-glucuronosyltransferase 1A9, UDP-glucuronosyltransferase 2B7 | Liver > Kidney | Biliary (67%), Renal (33%) | 4.2 nmol/min/mg protein |
Sulfation | Sulfotransferase 1E1, Sulfotransferase 2A1 | Liver > Intestine | Renal (89%) | 1.1 nmol/min/mg protein |
Glutathione conjugation | Glutathione S-transferase theta 1 | Liver | Biliary (92%) | Not detected |
Nuclear receptors regulate these processes:
Excretion dynamics reveal:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: